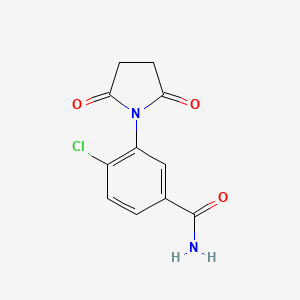![molecular formula C9H18ClN3O2 B5875362 2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride](/img/structure/B5875362.png)
2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride, also known as HET0016, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HET0016 is a selective inhibitor of the enzyme 20-HETE, which is involved in the regulation of blood pressure, angiogenesis, and inflammation. In
作用机制
2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride selectively inhibits the enzyme 20-HETE, which is involved in the production of a potent vasoconstrictor and pro-inflammatory mediator. By inhibiting 20-HETE, 2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride reduces blood pressure, improves endothelial function, and reduces inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride are primarily related to its inhibition of 20-HETE. In animal models, 2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride has been shown to reduce blood pressure, improve endothelial function, and reduce inflammation. In cancer research, 2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride has been shown to inhibit angiogenesis, which is a critical process in tumor growth and metastasis.
实验室实验的优点和局限性
One advantage of 2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride is its selectivity for 20-HETE, which allows for specific inhibition of this enzyme without affecting other pathways. However, one limitation of 2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride is its potential toxicity, as it has been shown to cause liver damage in animal studies.
未来方向
There are several future directions for 2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride research, including investigating its potential therapeutic applications in cardiovascular disease, cancer, and inflammation. Additionally, further studies are needed to determine the optimal dosage and administration of 2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride and to investigate potential side effects and toxicity. Finally, the development of more selective and potent inhibitors of 20-HETE may lead to the discovery of new therapeutic targets for a variety of diseases.
合成方法
The synthesis of 2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride involves several steps, including the reaction of 2-oxo-N-(piperidin-1-yl)acetamide with hydroxylamine hydrochloride to form 2-(hydroxyimino)-N-(piperidin-1-yl)acetamide. This intermediate is then treated with ethylene oxide in the presence of potassium carbonate to yield 2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide. Finally, the compound is converted to its hydrochloride salt form by reacting it with hydrochloric acid.
科学研究应用
2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride has been extensively studied in various scientific research fields, including cardiovascular disease, cancer, and inflammation. In cardiovascular disease, 2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride has been shown to reduce blood pressure and improve endothelial function by inhibiting the production of 20-HETE. In cancer research, 2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride has been investigated as a potential anti-angiogenic agent, as 20-HETE is involved in the regulation of angiogenesis. Inflammation is also a target of 2-(hydroxyimino)-N-[2-(1-piperidinyl)ethyl]acetamide hydrochloride, as it has been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis.
属性
IUPAC Name |
(2E)-2-hydroxyimino-N-(2-piperidin-1-ylethyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2.ClH/c13-9(8-11-14)10-4-7-12-5-2-1-3-6-12;/h8,14H,1-7H2,(H,10,13);1H/b11-8+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHPTBKDTAZKMW-YGCVIUNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)C=NO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CCNC(=O)/C=N/O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![9-allyl-2-(2-thienyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B5875310.png)
![5-(5-chloro-2-thienyl)-N-(2-pyridinylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5875319.png)
![3-[(2,3-dichlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5875324.png)
![methyl 4-{[(4-methoxy-3-biphenylyl)amino]methyl}benzoate](/img/structure/B5875330.png)
![N'-[1-(3-aminophenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5875335.png)
![N-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5875356.png)
![2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5875361.png)
![1-allyl-5-[4-(methylthio)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5875369.png)
![N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide](/img/structure/B5875375.png)